Chemically, 3-Galactosyllactose belongs to the class of oligosaccharides known as galactosyllactoses. These compounds are characterized by the presence of galactose residues linked to lactose, with 3-Galactosyllactose specifically featuring a β1-3 linkage between the galactose and lactose moieties.
The synthesis of 3-Galactosyllactose can be achieved through various chemical methods. A recent study reported a gram-scale chemical synthesis starting from lactose, utilizing a series of reactions that include benzylation and regioselective glycosylation. The process involves:
The synthesis typically requires careful control of reaction conditions to minimize byproduct formation. The use of Lewis acids and specific reducing agents plays a crucial role in achieving the desired regioselectivity during the glycosylation steps.
The molecular structure of 3-Galactosyllactose consists of a lactose backbone with an additional galactose unit attached via a β1-3 linkage. This structure can be represented as follows:
The molecular weight of 3-Galactosyllactose is approximately 342.30 g/mol. Its structural integrity is vital for its biological functions, influencing how it interacts with gut microbiota and immune cells.
3-Galactosyllactose participates in various biochemical reactions within the gastrointestinal tract, particularly involving fermentation by gut microbiota. These reactions lead to the production of short-chain fatty acids, which are beneficial for gut health.
In vitro studies have demonstrated that 3-Galactosyllactose can stimulate the growth of beneficial bacteria such as Bifidobacterium, enhancing microbial diversity and metabolic activity in the gut .
The mechanism by which 3-Galactosyllactose exerts its effects involves several pathways:
Studies have shown that infants consuming breast milk rich in HMOs like 3-Galactosyllactose exhibit lower rates of gastrointestinal infections and improved immune responses compared to those fed formula lacking these oligosaccharides .
Research indicates that 3-Galactosyllactose retains its functional properties even after processing, making it suitable for incorporation into infant formulas .
3-Galactosyllactose has several applications in nutrition and health science:
3′-Galactosyllactose (3′-GL) is a trisaccharide classified within the family of human milk oligosaccharides (HMOs). Its systematic chemical name is β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose, reflecting its linear structure. The molecule consists of a lactose core (Galβ1-4Glc) extended by a β-galactose unit linked via a β(1→3) glycosidic bond to the reducing-end galactose residue [2] [9]. This configuration results in a molecular formula of C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol [2]. Nuclear Magnetic Resonance (NMR) studies confirm the anomeric configuration and ring conformations, with the β-linkage evidenced by characteristic coupling constants (J₁,₂ ≈ 7–8 Hz) in ¹H-NMR spectra [10]. The trisaccharide is water-soluble and stable in acidic environments but susceptible to enzymatic hydrolysis by β-galactosidases.
Table 1: Key Structural Features of 3′-Galactosyllactose
Property | Description |
---|---|
Molecular Formula | C₁₈H₃₂O₁₆ |
Molecular Weight | 504.44 g/mol |
Glycosidic Linkage | β(1→3) to galactose of lactose core |
IUPAC Name | β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp |
CAS Registry Number | 32694-82-9 |
Spectroscopic Identity | ¹H/¹³C-NMR, mass spectrometry (MS) [2] [10] |
3′-GL belongs to a subgroup of galactosyllactoses (GLs) that share the same molecular formula but differ in glycosidic linkage positions:
These structural differences confer distinct biochemical properties:
Table 2: Comparative Analysis of Galactosyllactose Isomers
Isomer | Glycosidic Linkage | Dominant Source | Key Functional Difference |
---|---|---|---|
3′-GL | β(1→3) | Human colostrum, GOS | Highest protection of intestinal barrier; reduces IL-8 by 50% vs. controls [9] |
4′-GL | β(1→4) | Goat milk, GOS | Moderate anti-inflammatory activity; lower efficacy in barrier protection [4] [9] |
6′-GL | β(1→6) | Bovine/GOS mixtures | Enhanced bifidogenic activity but weakest barrier protection [9] [10] |
3′-GL is a quantitatively minor but functionally significant component of HMOs, exhibiting dynamic concentration shifts during lactation:
Longitudinal studies of Dutch mothers (n=24) confirm 3′-GL’s stability during extended lactation (up to 12 months), contrasting with fucosylated HMOs that decline more rapidly [1]. Its persistence suggests ongoing biological relevance in infant gut microbiome modulation.
Table 3: Concentration Dynamics of 3′-GL in Human Milk
Lactation Stage | Average Concentration | Trend vs. Colostrum | Detection Frequency |
---|---|---|---|
Colostrum | 32–88 mg/L | Baseline (100%) | >90% of samples |
Transitional Milk | 15–50 mg/L | ↓ 40–60% | >80% of samples |
Mature Milk | 10–36 mg/L | ↓ 60–85% | >75% of samples |
The expression of 3′-GL is independent of maternal Secretor (FUT2) and Lewis (FUT3) gene status, distinguishing it from fucosylated HMOs like 2′-FL [1] [6] [7]:
This phenotype-independent expression ensures infants receive 3′-GL regardless of maternal genetics, highlighting its conserved physiological role.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7